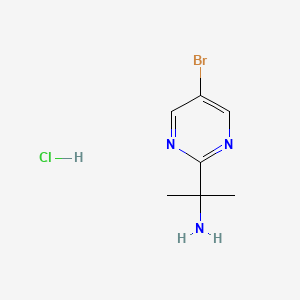

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride, also known as BRD6989, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Applications De Recherche Scientifique

Selective Amination Processes

The selective amination of polyhalopyridines catalyzed by palladium complexes is a pivotal reaction for the synthesis of aminated pyridines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. For instance, Ji, Li, and Bunnelle (2003) showcased a methodology that predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity, highlighting the efficiency of palladium-xantphos complexes in these transformations (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Heterocyclic Derivatives

The synthesis of thiazolo[4,5‐d]pyrimidine derivatives from bromo-substituted aminopyrimidines by Bakavoli, Nikpour, and Rahimizadeh (2006) exemplifies the versatility of bromopyrimidines in constructing complex heterocycles. This process involves sequential treatment with ethanolic ammonia and secondary amines, followed by reactions with isothiocyanates, demonstrating the potential of these methodologies in generating novel heterocyclic structures with potential biological activity (M. Bakavoli, M. Nikpour, & M. Rahimizadeh, 2006).

Regioselective Displacement Reactions

Research into regioselective displacement reactions, such as the study by Doulah et al. (2014), provides insight into the reaction mechanisms and product distribution when bromo-substituted pyrimidines are treated with ammonia. This work not only enhances our understanding of the chemical reactivity of such compounds but also aids in the design of more efficient synthetic routes for the preparation of aminated pyrimidines (A. Doulah et al., 2014).

Development of Metal-Complexing Molecular Rods

The preparation of brominated bipyridines and bipyrimidines by Schwab, Fleischer, and Michl (2002) serves as an example of the foundational work necessary for the construction of metal-complexing molecular rods. These compounds are integral to the development of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes (P. Schwab, F. Fleischer, & J. Michl, 2002).

Propriétés

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNJSXMUQEOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)

![N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2916148.png)

![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)

![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)

![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)

![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)